反式-2-苯基环丙胺盐酸盐

描述

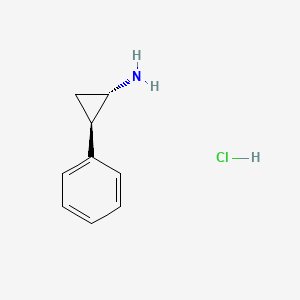

(1S,2R)-tranylcypromine hydrochloride is a hydrochloride obtained by combining (1S,2R)-tranylcypromine with one equivalent of hydrochloric acid. It contains a (1S,2R)-tranylcypromine(1+). It is an enantiomer of a (1R,2S)-tranylcypromine hydrochloride.

科学研究应用

反式-2-苯基环丙胺盐酸盐,也称为苯环己丙胺,在临床上用作抗抑郁药。使用斑马鱼模型的研究表明,该化合物可以诱导由赖氨酸特异性脱甲基酶 1 (LSD1) 活性抑制介导的神经细胞凋亡 (张杰等人,2009 年).

已经研究了该化合物与赖氨酰氧化酶的相互作用,赖氨酰氧化酶是一种参与结缔组织中弹性蛋白和胶原蛋白交联的酶。发现它可非竞争性和可逆性地抑制赖氨酰氧化酶 (Shah 等人,1993 年).

研究还集中在其作为中枢 5-羟色胺 (5-HT) 受体激动剂的作用,研究表明苯环中需要一个羟基取代基才能刺激 5-HT 受体 (Arvidsson 等人,1988 年).

已经探索了苯环己丙胺抑制单胺氧化酶 A 和 B 的潜力,表明其在靶向抑郁相关病理生理途径中的应用 (Khan 等人,2013 年).

已显示它可以保护小鼠免受高脂肪饮食诱导的肥胖,这表明其在体重管理和肥胖研究中的意义 (Shemesh 等人,2014 年).

此外,反式-2-苯基环丙胺是组蛋白脱甲基酶 LSD1 的基于机制的失活剂,提供了对其在癌症化疗中潜在应用的见解 (Schmidt 和 McCafferty,2007 年).

作用机制

安全和危害

Trans-2-Phenylcyclopropylamine hydrochloride is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Use of personal protective equipment is advised when handling this chemical .

未来方向

Trans-2-Phenylcyclopropylamine hydrochloride has been proposed as a structural scaffold for the development of mechanism-based inhibitors of various enzymes, including lysine-specific demethylase 1 (LSD1), which is a possible target for cancer chemotherapy . It has also been proposed to target epigenetic regulation and ubiquitin-dependent degradation to increase fructose-1,6-bisphosphatase 1 (FBP1) expression .

属性

IUPAC Name |

(1S)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8?,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-MTFPJWTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-47-6, 4548-34-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of trans-2-Phenylcyclopropylamine hydrochloride in the context of cancer treatment?

A1: Trans-2-Phenylcyclopropylamine hydrochloride functions as a histone demethylase inhibitor, specifically targeting KDM3A and KDM5A. [, ] These enzymes are often overexpressed in bortezomib-resistant myeloma cells, contributing to drug resistance. [, ] By inhibiting KDM3A and KDM5A, trans-2-Phenylcyclopropylamine hydrochloride appears to suppress histone demethylation at specific sites (H3K4, H3K9, and H3K27), potentially reversing the chromatin-mediated drug-tolerant state. [, ] This suggests a potential for overcoming bortezomib resistance in myeloma cells. [, ]

Q2: Besides cancer, are there other disease models where trans-2-Phenylcyclopropylamine hydrochloride has been investigated?

A2: Yes, research has explored the role of trans-2-Phenylcyclopropylamine hydrochloride in the context of influenza A virus (IAV) infection. [] Interestingly, trans-2-Phenylcyclopropylamine hydrochloride appears to limit IAV replication by influencing the activity of IFITM3, a host restriction factor for many RNA viruses. [] The compound achieves this by increasing the monomethylation of IFITM3, which in turn, restricts IAV infection. []

Q3: Have there been any studies exploring the structural characteristics of trans-2-Phenylcyclopropylamine hydrochloride?

A3: While the provided research articles primarily focus on the biological activity of trans-2-Phenylcyclopropylamine hydrochloride, an earlier study from 1961 details its synthesis and provides insights into its structure. [] The study describes its synthesis through the reduction of the corresponding nitrile, highlighting its chemical structure and properties. []

Q4: Are there any known challenges or limitations associated with using trans-2-Phenylcyclopropylamine hydrochloride as a therapeutic agent?

A4: One study revealed that while inhibiting LSD1 (another histone demethylase) with trans-2-Phenylcyclopropylamine hydrochloride increased IFITM3 monomethylation and restricted IAV infection in vitro, it led to more severe disease outcomes in IAV-infected mice. [] This highlights the complex interplay between histone demethylation, viral infection, and host response, suggesting potential challenges in translating in vitro findings to in vivo settings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。